molecular formula C29H50O B1194776 Schottenol CAS No. 521-03-9

Schottenol

Cat. No. B1194776
CAS RN: 521-03-9
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-UZSYLJJSSA-N
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Description

Synthesis Analysis

The synthesis of Schottenol has been explored through various chemical pathways. A notable study involved the expeditious synthesis of Schottenol from commercially available stigmasterol through a four-step reaction process. This synthesis pathway provides a foundation for the chemical understanding and potential modification of Schottenol for research purposes (Badreddine et al., 2015).

Molecular Structure Analysis

The molecular structure of Schottenol, determined through various analytical techniques, reveals its complex phytosterol framework. The presence of Schottenol in argan oil and cactus pear seed oil was confirmed, showcasing its relevance in natural products chemistry and its role in the biological activities of these oils (El Kharrassi et al., 2014).

Chemical Reactions and Properties

Schottenol's chemical reactivity and interactions have been studied in the context of methanol synthesis catalysts, where it was proposed that Schottky junctions at the interface between metals and oxides could affect the surface chemistry of oxides, correlating with catalytic behavior. This insight into Schottenol's chemical behavior underscores its potential in catalysis and chemical reactions (Frost, 1988).

Physical Properties Analysis

While specific studies on the physical properties of Schottenol were not directly identified, the general understanding of phytosterols suggests that these compounds, including Schottenol, possess characteristic physical properties such as melting points, solubility, and crystalline structures that are pertinent to their chemical behavior and biological activities.

Chemical Properties Analysis

The chemical properties of Schottenol, particularly its role as a new liver X receptor (LXR) agonist, were highlighted in a study evaluating its biological activities on murine microglial BV2 cells. Schottenol and Spinasterol modulated the gene expression of nuclear receptors LXR-α and LXRβ, indicating their potential protective roles through the modulation of cholesterol metabolism (El Kharrassi et al., 2014).

Scientific Research Applications

Biological Activities in Cells

A study by El Kharrassi et al. (2014) examined the biological activities of Schottenol in microglial BV2 cells. The research highlighted that Schottenol, present in argan oil and cactus seed oil, is not toxic to these cells and can impact mitochondrial membrane potential. It also modulates gene expression of liver X receptor (LXR)-α and LXRβ, suggesting its role as a new LXR agonist, potentially influencing cholesterol metabolism.

Analgesic Properties

In research conducted by Gaertner et al. (1999), Schottenol demonstrated significant analgesic effects against abdominal constrictions in mice. This study supports the potential use of Schottenol for pain relief, showcasing its medicinal properties.

Synthesis and Biological Evaluation

Badreddine et al. (2015) conducted a study on the synthesis of Schottenol and its effects on various cell types. Their findings indicate that Schottenol can modulate mitochondrial activity, influencing cell metabolism. This study contributes to understanding the cellular impact of Schottenol.

Antitumor-Promoting Activity

Research by Kasahara et al. (1994) found that Schottenol, identified in Carthamus tinctorius L., possesses antitumor-promoting activities. This study highlights the potential of Schottenol in cancer prevention and treatment.

Future Directions

Schottenol, along with other phytosterols, has several bioactive properties that make them potentially attractive molecules in pharmacology . Future research could focus on further exploring these properties and their potential applications in various fields, including medicine and cosmetics .

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-UZSYLJJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331642
Record name Schottenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schottenol

CAS RN

521-03-9
Record name Schottenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-7-en-3-ol, (3beta,5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schottenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmast-7-en-3-ol, (3β,5α)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
HW Kircher, FU Rosenstein - The Journal of Organic Chemistry, 1973 - ACS Publications
The three title sterols are required for our studies on the growth, maturation, and reproduction of Son-oran Desert species of Drosphilia. 1 23 4A number of preparations of 7-…
Number of citations: 20 pubs.acs.org
M Arisawa, AD Kinghorn, GA Cordell… - Planta …, 1985 - thieme-connect.com
… spectrum of schottenol … schottenol (5a-stigmast-7-en-3-ol), 4 (8) and identity was established by comparison with an authentic sample; the isolate is therefore determined to be schottenol…
Number of citations: 37 www.thieme-connect.com
Y El Kharrassi, M Samadi, T Lopez, T Nury… - Biochemical and …, 2014 - Elsevier
The objective of this study was to evaluate the biological activities of the major phytosterols present in argan oil (AO) and in cactus seed oil (CSO) in BV2 microglial cells. Accordingly, …
Number of citations: 66 www.sciencedirect.com
A Badreddine, A Zarrouk, T Nury, Y El Kharrassi… - Steroids, 2015 - Elsevier
… on spinasterol and schottenol, which … schottenol from natural sources and despite the potential of these sterols in biological studies, only three syntheses of spinasterol and schottenol …
Number of citations: 25 www.sciencedirect.com
S Essadek, C Gondcaille, S Savary, M Samadi… - Antioxidants, 2023 - mdpi.com
… Collectively, our data highlighted the protective effects of the AO phytosterols Schottenol and Spinasterol against LPS-induced microglia oxidative stress, inflammation, and peroxisome …
Number of citations: 2 www.mdpi.com
R Maurin - Rev. Fr. Corps Gras, 1992 - hero.epa.gov
… Argan oil is used commonly as a food oil in southern Morocco, this oil is used in cosmetics and may be considered as an interesting raw material for extraction of schottenol which is an …
Number of citations: 40 hero.epa.gov
JC Fogleman, SM Duperret, HW Kircher - Lipids, 1986 - Springer
… schottenol used in the original study later was shown to be contaminated with ca. 40% A'-campesten-3/3-ol. Additional experiments have demonstrated that pure schottenol … schottenol …
Number of citations: 42 link.springer.com
RD Stephens - The Journal of Organic Chemistry, 1973 - ACS Publications
… reduced in volume to 150 ml to precipitate 9.15 g of schottenol… g of schottenol, mp 150-151.5. The products from several runs … temperature to yield 18.5 g of schottenol, mp 151-151.5. An …
Number of citations: 15 pubs.acs.org
WB Heed, HW Kircher - Science, 1965 - science.org
… obtained from the schottenol isolated from … schottenol isolated from senita cactus. To exclude the possibility that microorganisms may act as an intermediate in the utilization of schottenol…
Number of citations: 199 www.science.org
Y Kasahara, K Kumaki, S Katagiri… - Phytotherapy …, 1994 - Wiley Online Library
… Stigmasterol, sitosterol, schottenol, spinasterol and minor sterols were isolated from the active fraction of the methanol extract on TPA-induced inflammatory ear oedema. Sitosterol and …
Number of citations: 110 onlinelibrary.wiley.com

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